![molecular formula C25H30N4O3 B10977883 1-(4-Butylpiperazin-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B10977883.png)
1-(4-Butylpiperazin-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butylpipérazin-1-yl)-2-{4-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]phénoxy}éthanone est un composé organique complexe qui présente un cycle pipérazine, un cycle oxadiazole et une portion phénoxyéthanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-(4-Butylpipérazin-1-yl)-2-{4-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]phénoxy}éthanone implique généralement plusieurs étapes :
Formation du cycle oxadiazole : Le cycle oxadiazole peut être synthétisé par cyclisation d'hydrazides avec des acides carboxyliques ou leurs dérivés dans des conditions déshydratantes.
Attachement du groupe phényle : Le groupe 4-méthylphényle est introduit par une réaction de couplage, souvent utilisant des méthodes de couplage croisé catalysées au palladium telles que les réactions de Suzuki ou de Heck.
Formation du cycle pipérazine : Le cycle pipérazine est synthétisé séparément puis alkylé avec un groupe butyle.
Couplage final : Les intermédiaires oxadiazole et pipérazine sont couplés par une liaison éther pour former le composé final.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse mentionnées ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de principes de chimie verte et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
1-(4-Butylpipérazin-1-yl)-2-{4-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]phénoxy}éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé au niveau du cycle pipérazine ou du groupe phényle.
Réduction : Les réactions de réduction peuvent cibler le cycle oxadiazole ou le groupe carbonyle dans la portion éthanone.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire au niveau des cycles phényle ou oxadiazole.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des agents halogénants comme la N-bromosuccinimide (NBS) ou des nucléophiles comme le méthylate de sodium (NaOMe) peuvent être utilisés.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation pourrait produire un dérivé acide carboxylique, tandis que la réduction pourrait produire un alcool.
Applications De Recherche Scientifique
1-(4-Butylpipérazin-1-yl)-2-{4-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]phénoxy}éthanone a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit sur son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement des troubles neurologiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de 1-(4-Butylpipérazin-1-yl)-2-{4-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]phénoxy}éthanone dépend de son application spécifique. En chimie médicinale, il peut interagir avec diverses cibles moléculaires, telles que des enzymes ou des récepteurs, pour exercer ses effets. Le cycle oxadiazole est connu pour interagir avec les macromolécules biologiques, perturbant potentiellement leur fonction ou leurs voies de signalisation.
Mécanisme D'action
The mechanism of action of 1-(4-BUTYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-Méthylpipérazin-1-yl)propan-1-one : Structure similaire mais sans le cycle oxadiazole.
1-(4-Butylpipérazin-1-yl)-2-phénoxyéthanone : Structure similaire mais sans le groupe 4-méthylphényle.
3-(4-Méthylphényl)-1,2,4-oxadiazole : Contient les groupes oxadiazole et phényle, mais sans la portion pipérazine.
Unicité
1-(4-Butylpipérazin-1-yl)-2-{4-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]phénoxy}éthanone est unique en raison de sa combinaison d'un cycle pipérazine, d'un cycle oxadiazole et d'une portion phénoxyéthanone. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne sont pas présentes dans les analogues plus simples.
Propriétés
Formule moléculaire |
C25H30N4O3 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
1-(4-butylpiperazin-1-yl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethanone |
InChI |
InChI=1S/C25H30N4O3/c1-3-4-13-28-14-16-29(17-15-28)23(30)18-31-22-11-9-21(10-12-22)25-26-24(27-32-25)20-7-5-19(2)6-8-20/h5-12H,3-4,13-18H2,1-2H3 |
Clé InChI |
CHMLCLHACRRHCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


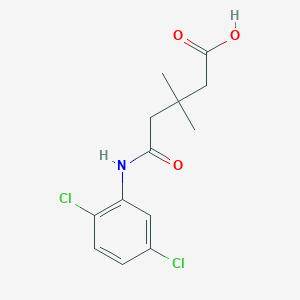
![2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10977817.png)
![3-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977823.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B10977828.png)
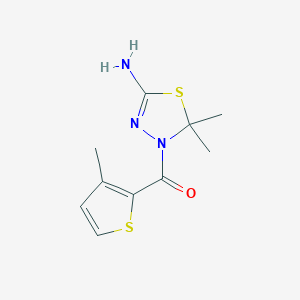
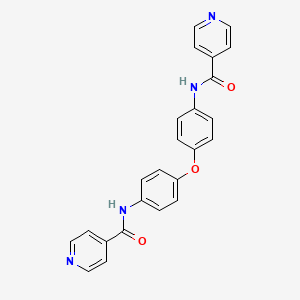
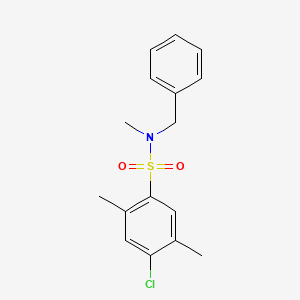
![1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B10977849.png)
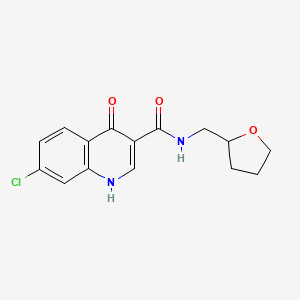
![4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10977857.png)
![3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B10977866.png)

![1-(4-methoxybenzyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10977876.png)
